molecular formula C12H8Cl2N4O B2990351 N-(Cyanomethyl)-1-(3,4-dichlorophenyl)imidazole-4-carboxamide CAS No. 1935817-23-4

N-(Cyanomethyl)-1-(3,4-dichlorophenyl)imidazole-4-carboxamide

Numéro de catalogue B2990351
Numéro CAS: 1935817-23-4
Poids moléculaire: 295.12
Clé InChI: JTBGHJINJFCVCZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(Cyanomethyl)-1-(3,4-dichlorophenyl)imidazole-4-carboxamide, also known as PD173074, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. FGFR signaling is involved in various cellular processes, including cell proliferation, differentiation, and survival. Aberrant FGFR signaling has been implicated in the development of several types of cancer, making FGFR inhibitors such as PD173074 promising candidates for cancer therapy.

Mécanisme D'action

N-(Cyanomethyl)-1-(3,4-dichlorophenyl)imidazole-4-carboxamide inhibits FGFR signaling by binding to the ATP-binding pocket of the FGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-1-(3,4-dichlorophenyl)imidazole-4-carboxamide has been shown to have potent anti-cancer activity in vitro and in vivo. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(Cyanomethyl)-1-(3,4-dichlorophenyl)imidazole-4-carboxamide has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. Additionally, N-(Cyanomethyl)-1-(3,4-dichlorophenyl)imidazole-4-carboxamide has been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

N-(Cyanomethyl)-1-(3,4-dichlorophenyl)imidazole-4-carboxamide is a potent and selective inhibitor of FGFR signaling, making it a useful tool for studying the role of FGFR signaling in cancer and other diseases. However, like other small molecule inhibitors, N-(Cyanomethyl)-1-(3,4-dichlorophenyl)imidazole-4-carboxamide has limitations in terms of specificity and off-target effects. It is important to use appropriate controls and to validate the results of experiments using N-(Cyanomethyl)-1-(3,4-dichlorophenyl)imidazole-4-carboxamide.

Orientations Futures

For research include the development of more potent and selective FGFR inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anti-cancer agents. Additionally, the role of FGFR signaling in other diseases, such as metabolic disorders and neurodegenerative diseases, warrants further investigation.

Méthodes De Synthèse

N-(Cyanomethyl)-1-(3,4-dichlorophenyl)imidazole-4-carboxamide can be synthesized by reacting 3,4-dichloroaniline with ethyl 2-cyanoacetate in the presence of sodium ethoxide to form ethyl 2-(3,4-dichlorophenyl)imidazole-4-carboxylate. The resulting compound is then treated with hydrazine hydrate to form N-(cyanomethyl)-1-(3,4-dichlorophenyl)imidazole-4-carboxamide.

Applications De Recherche Scientifique

N-(Cyanomethyl)-1-(3,4-dichlorophenyl)imidazole-4-carboxamide has been widely used in scientific research to study the role of FGFR signaling in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(Cyanomethyl)-1-(3,4-dichlorophenyl)imidazole-4-carboxamide has also been used in animal studies to investigate the therapeutic potential of FGFR inhibitors in cancer therapy.

Propriétés

IUPAC Name

N-(cyanomethyl)-1-(3,4-dichlorophenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4O/c13-9-2-1-8(5-10(9)14)18-6-11(17-7-18)12(19)16-4-3-15/h1-2,5-7H,4H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBGHJINJFCVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=C2)C(=O)NCC#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-1-(3,4-dichlorophenyl)imidazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.